REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]([C:10]([O:12]C)=[O:11])[CH:3]=1.C[Si](C)(C)[O-].[K+].Cl.C(OCC)(=O)C>O1CCCC1.O>[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=1 |f:1.2|
|
Name
|
compound
|
Quantity
|
2.438 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC(=C1Cl)Cl)C(=O)OC
|
Name
|
potassium trimethylsilanolate
|
Quantity
|
2.971 g
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
the system stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
The organics were dried
|
Type
|
CONCENTRATION
|
Details
|
magnesium sulfate and concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC(=C1Cl)Cl)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |